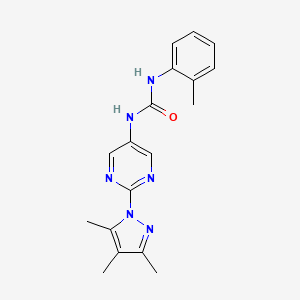

1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea

Description

1-(o-Tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a urea derivative featuring a unique heterocyclic architecture. Its structure comprises:

- Urea backbone: Connects an o-tolyl (2-methylphenyl) group to a pyrimidine ring.

- Pyrimidine substituent: The pyrimidine at position 5 is further substituted with a 3,4,5-trimethylpyrazole moiety.

Properties

IUPAC Name |

1-(2-methylphenyl)-3-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-11-7-5-6-8-16(11)22-18(25)21-15-9-19-17(20-10-15)24-14(4)12(2)13(3)23-24/h5-10H,1-4H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRRFTAPOKMVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3C(=C(C(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities, particularly in oncology and inflammation. This article synthesizes current research findings on its biological activity, including anticancer properties and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 274.33 g/mol. The structure features a pyrazole ring and a pyrimidine moiety, which are known to contribute to various pharmacological activities.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Many studies highlight the efficacy of pyrazole compounds against various cancer cell lines.

- Anti-inflammatory Effects : Pyrazoles are also noted for their potential in reducing inflammation.

Anticancer Activity

Recent studies have shown that pyrazole derivatives can inhibit the growth of several cancer cell lines. The following table summarizes key findings regarding the anticancer activity of related pyrazole compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea | MCF7 (Breast) | TBD | Apoptosis induction |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 (Laryngeal) | 3.25 | Cytotoxicity through reactive oxygen species |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 (Lung) | 26 | Cell cycle arrest |

The specific IC50 values for 1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea remain to be determined (TBD), but it is expected to exhibit significant cytotoxicity based on structural analogs.

The biological activity of this compound is thought to be mediated through several pathways:

- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation.

- Induction of Apoptosis : Compounds in this class have been shown to trigger programmed cell death in cancer cells.

- Modulation of Inflammatory Pathways : Pyrazoles can inhibit pro-inflammatory cytokines, reducing inflammation-related tumor progression.

Case Studies

In a recent study by Bouabdallah et al., the anticancer potential of a structurally similar compound was assessed against Hep-2 and P815 cell lines. The derivative exhibited significant cytotoxic effects with an IC50 value of 3.25 mg/mL, indicating its potential as an anticancer agent . Another study highlighted the effectiveness of pyrazole derivatives in inducing apoptosis in MCF7 cells, further supporting their role in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs:

Key Observations

Substituent Effects: The target compound’s o-tolyl group contrasts with MK13’s 3,5-dimethoxyphenyl group. The compound includes a sulfonyl linker and tetrazole ring, which increase polarity and metabolic stability compared to the target’s pyrimidine-pyrazole system .

Heterocyclic Modifications :

- The hydroxymethylpyrazole in compounds introduces hydrophilicity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the target’s trimethylpyrazole .

- Pyrazolotriazolopyrimidines () lack the urea moiety but exhibit isomerization behavior, highlighting the structural flexibility of pyrazole-pyrimidine hybrids .

Synthetic Routes: MK13 is synthesized via condensation of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with a pyrazolamine in AcOH , whereas the target compound’s synthesis may involve similar coupling reactions given its urea core. compounds utilize toluene or CHCl3 for reflux, suggesting compatibility with thermally stable intermediates .

Implications of Structural Differences

- Binding Affinity : The trimethylpyrazole in the target compound may enhance hydrophobic interactions in enzyme active sites compared to hydroxymethyl () or tetrazole () groups.

- Metabolic Stability : Methyl groups on the pyrazole (target) resist oxidative metabolism better than hydroxymethyl substituents .

- Crystallography : Structural characterization of analogs (e.g., –3 compounds) often employs SHELX software for refinement, ensuring accurate 3D modeling .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(o-tolyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea?

Methodological Answer:

The synthesis typically involves coupling a pyrimidine derivative with a substituted urea precursor. A validated approach includes:

- Step 1: Reacting 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine with an isocyanate derivative of o-tolyl under anhydrous conditions (e.g., toluene or CHCl₃) at reflux temperatures (80–110°C) for 1–2 hours .

- Step 2: Purification via crystallization using ethanol–acetic acid (2:1) mixtures to enhance yield (reported ~70–85% purity) .

Critical Considerations: - Use moisture-sensitive reagents under inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC to avoid over-functionalization of the pyrimidine ring .

Basic: How is the crystal structure of this compound determined, and what are common challenges?

Methodological Answer:

X-ray crystallography using SHELXL is the gold standard for structural elucidation :

- Procedure: Grow single crystals via slow evaporation in ethanol/acetonitrile. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL’s least-squares algorithms with anisotropic displacement parameters .

Challenges: - Twinned crystals: Common due to flexible urea linkages; use TWINABS for data scaling .

- Disorder in trimethylpyrazole: Apply restraints to methyl groups during refinement .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:

Discrepancies often arise from assay design or compound purity:

- Purity Validation: Use HPLC (≥95% purity) and LC-MS to exclude degradants (e.g., urea bond hydrolysis) .

- Assay Conditions:

- Compare kinase inhibition IC₅₀ under standardized ATP concentrations (e.g., 10 μM ATP for competitive assays) .

- Use isogenic cell lines to isolate target-specific effects from off-target cytotoxicity .

- Structural Confounders: Verify if polymorphic forms (e.g., solvates) alter activity; employ DSC/TGA to characterize phases .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in analogues of this compound?

Methodological Answer:

SAR studies require systematic modifications:

- Core Modifications:

- Replace o-tolyl with halogenated aryl groups (e.g., 3-Cl-4-F-phenyl) to assess electronic effects on urea hydrogen bonding .

- Vary pyrimidine substituents (e.g., dimethylamino vs. morpholino) to probe steric bulk impacts on target binding .

- Computational Tools:

- Perform docking studies (AutoDock Vina) using kinase crystal structures (PDB: 3QAK) to prioritize synthetic targets .

- Use QSAR models correlating logP and polar surface area with cellular permeability .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify urea NH protons (δ 8.5–9.5 ppm) and pyrimidine C-H signals (δ 7.8–8.2 ppm). Confirm absence of rotamers via temperature-dependent studies .

- IR Spectroscopy: Detect urea C=O stretches (~1640–1680 cm⁻¹) and pyrazole N-H (~3200 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₁H₂₂N₆O) with <2 ppm error .

Advanced: How can researchers address low solubility in biological assays?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters at the pyrimidine 5-position for enhanced aqueous solubility .

- Formulation Optimization: Use co-solvents (DMSO:PBS ≤0.1% v/v) or cyclodextrin-based carriers to maintain bioactivity .

- Structural Tweaks: Incorporate hydrophilic groups (e.g., morpholino) on the pyrazole ring without disrupting target binding .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks); monitor degradation via HPLC. Urea bonds are prone to hydrolysis in acidic/basic conditions .

- Light Sensitivity: Store in amber vials at –20°C; UV-vis spectroscopy detects photo-oxidation products (λmax shifts >300 nm) .

Advanced: How can synthetic byproducts or impurities be identified and minimized?

Methodological Answer:

- Byproduct Characterization: Use LC-MS/MS to detect common impurities (e.g., unreacted pyrimidine amine or dimerized urea) .

- Process Optimization:

- Employ flow chemistry for precise control of reaction time/temperature, reducing side reactions .

- Use scavenger resins (e.g., QuadraPure™) to remove excess isocyanate .

Advanced: What mechanistic insights exist for its interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Binding Mode Analysis: Crystallographic data show urea NH groups form hydrogen bonds with kinase hinge regions (e.g., EGFR T790M), while trimethylpyrazole occupies hydrophobic pockets .

- Kinetic Studies: Surface plasmon resonance (SPR) reveals slow dissociation rates (koff ~10⁻³ s⁻¹), suggesting prolonged target engagement .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.